1-{1-[(pyridin-2-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride
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Overview
Description
1-{1-[(pyridin-2-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride is a compound that features a pyridine ring and an imidazole ring connected via a methanamine bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(pyridin-2-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the pyridine ring: The pyridine moiety can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Formation of the methanamine bridge: This involves the reaction of the imidazole and pyridine intermediates with formaldehyde and a primary amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(pyridin-2-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridine and imidazole rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-{1-[(pyridin-2-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[(pyridin-2-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-pyridin-2-ylmethyl-piperazine: Similar structure but with a piperazine ring instead of an imidazole ring.
2-(pyridin-2-yl)-1H-imidazole: Lacks the methanamine bridge.
Imidazo[1,2-a]pyrimidine: Contains a fused bicyclic structure with different biological activities.
Uniqueness
1-{1-[(pyridin-2-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride is unique due to its specific combination of a pyridine ring, an imidazole ring, and a methanamine bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(pyridin-2-ylmethyl)imidazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-7-10-13-5-6-14(10)8-9-3-1-2-4-12-9;;/h1-6H,7-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSCEPOLUJRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CN=C2CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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